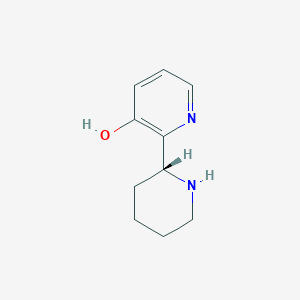![molecular formula C11H8N2O B12967255 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an AXL inhibitor, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .
Métodos De Preparación
The synthesis of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves the conformational restriction of anilinopyrimidine and systematic structure-activity relationship (SAR) exploration. One of the key synthetic routes includes the reaction of anilinopyrimidine with various reagents under controlled conditions to yield the desired oxazine derivative . Industrial production methods are still under research, but the laboratory synthesis involves multiple steps, including cyclization and functional group modifications .
Análisis De Reacciones Químicas
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves its role as a type II AXL inhibitor. It selectively inhibits the AXL receptor tyrosine kinase, which is involved in various cellular processes such as survival, proliferation, and migration. By blocking AXL signaling, the compound impairs cancer cell proliferation and metastasis .
Comparación Con Compuestos Similares
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine can be compared with other similar compounds such as:
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
Anilinopyrimidine derivatives: These compounds share a common precursor with this compound and exhibit similar biological activities.
The uniqueness of this compound lies in its high selectivity and potency as an AXL inhibitor, making it a promising candidate for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
10H-pyrido[3,2-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) |
Clave InChI |
YQGNQKVPOUDUEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


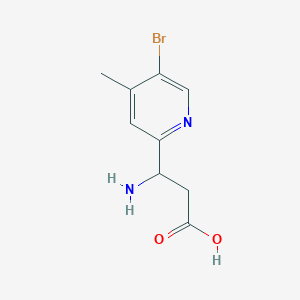
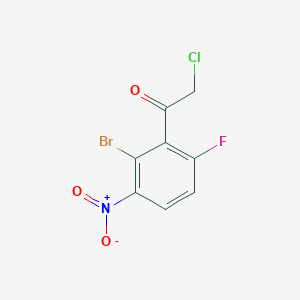
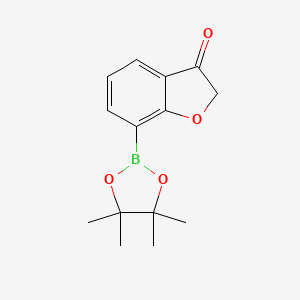
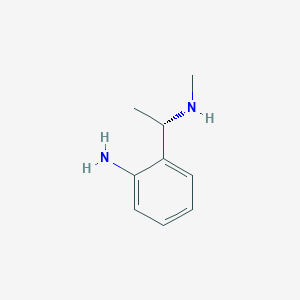
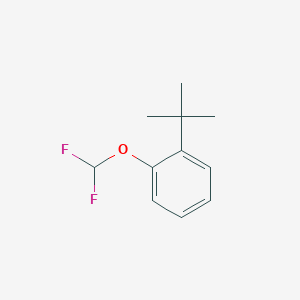
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)


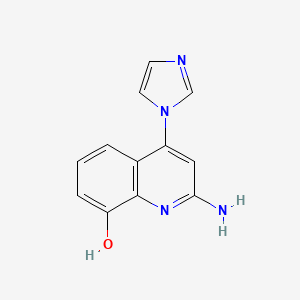

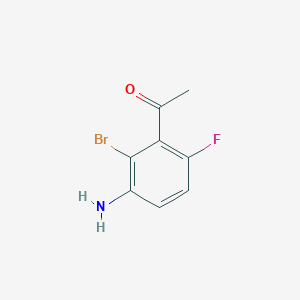

![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
